Hydrogen Bond Donor Count and PSA Differentiate the 5-Aminomethyl Substituent from 4-Amino-6-halo Analogs
The 5-(aminomethyl) substituent endows the target compound with three hydrogen bond donors (two sulfonamide -NH2 groups and one aminomethyl -NH2), versus two hydrogen bond donors for the clinically characterized 4-amino-6-halo benzene-1,3-disulfonamide analogs such as 4-amino-6-chlorobenzene-1,3-disulfonamide and 4-amino-6-trifluoromethyl-benzene-1,3-disulfonamide, which lack the exocyclic aminomethyl group [1][2]. The topological polar surface area (tPSA) of the target compound is 163.1 Ų, which is higher than that of benzene-1,3-disulfonamide (tPSA approximately 131 Ų, estimated from the absence of the aminomethyl contribution), indicating increased aqueous solubility potential and altered membrane permeability relative to the parent scaffold [1].
| Evidence Dimension | Hydrogen bond donor count |
|---|---|
| Target Compound Data | 3 H-bond donors (2 × sulfonamide -NH2 + 1 × -CH2NH2) |
| Comparator Or Baseline | 4-Amino-6-chlorobenzene-1,3-disulfonamide: 2 H-bond donors (1 × aromatic -NH2 + 2 × sulfonamide -NH2, but no exocyclic -CH2NH2) |
| Quantified Difference | +1 additional hydrogen bond donor for target compound; tPSA = 163.1 Ų vs. estimated ~146 Ų for 4-amino-6-chloro analog |
| Conditions | Computed properties from PubChem (XLogP3-AA, Cactvs) based on 2D molecular structure |
Why This Matters
The additional hydrogen bond donor and larger polar surface area predict altered binding interactions within the CA active site cleft, where the hydrophilic region accommodating meta-substituents is known to engage His64, Asn67, Gln92, and Thr200 residues [3]; this chemical distinction means the target compound may exhibit isoform selectivity patterns inaccessible to the 4-amino-6-halo series.
- [1] PubChem Compound Summary for CID 58789271, 5-(Aminomethyl)benzene-1,3-disulfonamide. Computed Properties: H-Bond Donor Count = 3, Topological Polar Surface Area = 163 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/918810-53-4 (accessed 2026-05-10). View Source
- [2] PubChem Compound Summary for CID 18932869, 4-Amino-6-chlorobenzene-1,3-disulfonamide. Computed Properties: H-Bond Donor Count = 2. https://pubchem.ncbi.nlm.nih.gov/compound/18932869 (accessed 2026-05-10). View Source
- [3] Alterio V, De Simone G, Monti SM, Scozzafava A, Supuran CT. Carbonic anhydrase inhibitors: Inhibition of human, bacterial, and archaeal isozymes with benzene-1,3-disulfonamides—Solution and crystallographic studies. Bioorg Med Chem Lett. 2007;17(15):4201-4207. View Source
